molecular formula C8H3Cl2F2NO B1410870 2,4-Dichloro-5-(difluoromethoxy)benzonitrile CAS No. 1806275-75-1

2,4-Dichloro-5-(difluoromethoxy)benzonitrile

Cat. No. B1410870
CAS RN: 1806275-75-1
M. Wt: 238.01 g/mol
InChI Key: UPLNHNUPBVXYSS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzonitrile, commonly known as 2,4-D, is a chemical compound found in many commercial products, including herbicides and insecticides. It is a chlorinated aromatic compound that is widely used in agriculture, horticulture, and other industries. 2,4-D is a popular herbicide due to its ability to selectively target and kill broadleaf weeds, while leaving grasses unharmed. It is also used to control pests such as aphids, cutworms, and other insects.

Scientific Research Applications

2,4-D has been used in scientific research for many years. It is widely used in plant physiology and biochemistry studies, as it can be used to selectively target and kill broadleaf weeds while leaving grasses unharmed. It is also used in studies of insect behavior, as it can be used to control pests such as aphids and cutworms. In addition, 2,4-D is used in studies of plant hormone regulation, as it can be used to control the growth and development of plants.

Mechanism of Action

2,4-D works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. When 2,4-D is applied to a plant, it inhibits the activity of ALS, preventing the plant from synthesizing the necessary amino acids. This leads to a decrease in the plant's growth and development, resulting in its death.
Biochemical and Physiological Effects
2,4-D has a wide range of biochemical and physiological effects on plants. It can inhibit photosynthesis, reduce the rate of respiration, and reduce the activity of enzymes involved in the synthesis of secondary metabolites. It can also cause cell death and disruption of the cell membrane. In addition, 2,4-D can cause changes in the plant's metabolism, leading to a decrease in the production of proteins and other essential molecules.

Advantages and Limitations for Lab Experiments

2,4-D has several advantages for use in laboratory experiments. It is relatively inexpensive, has a wide range of applications, and is easy to use. However, there are some limitations to its use in the laboratory. It is a toxic compound, and its use in experiments should be done with caution. In addition, it can be difficult to obtain in large quantities, and its effects can vary depending on the environmental conditions.

Future Directions

There are several potential future directions for research on 2,4-D. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in agriculture, horticulture, and other industries. In addition, research could be conducted into the potential for 2,4-D to be used as a biopesticide or bioherbicide, as well as its potential for use in controlling pests and weeds. Finally, further research could be conducted into the potential for 2,4-D to be used as an insect repellent or as an alternative to chemical pesticides and herbicides.

properties

IUPAC Name

2,4-dichloro-5-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLNHNUPBVXYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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